![molecular formula C30H25BrFN5O B593063 4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B593063.png)

4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one

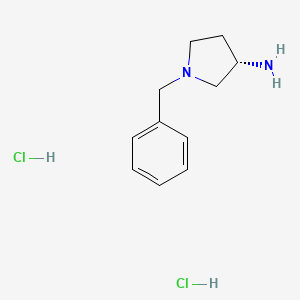

概要

説明

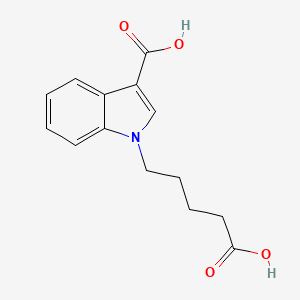

- CAY10682は、ピロロ[3,4c]ピラゾール誘導体です。

- p53-Mdm2相互作用とNF-κBシグナル伝達経路の両方を標的とするデュアルインヒビターとして作用します .

- この化合物の化学構造は、4-ブロモフェニル基、4-フルオロフェニルメチル基、およびイミダゾール含有側鎖で構成されています。

準備方法

- 合成経路:CAY10682の具体的な合成方法は広く文書化されていません。標準的な有機化学的手法を用いて合成できます。

- 反応条件:これには、カップリング反応、環化ステップ、および官能基変換が含まれます。

- 工業生産方法:大規模な工業生産に関する情報は限られていますが、カスタム合成によって製造できます。

化学反応の分析

- 反応:CAY10682は、酸化、還元、および置換を含むさまざまな化学反応を受けます。

- 一般的な試薬と条件:これらは、特定の反応の種類によって異なります。

- 主な生成物:これらの反応から生成される生成物は、反応条件によって異なります。

科学研究への応用

- 化学:CAY10682は、特にp53-Mdm2複合体のタンパク質間相互作用を研究するために役立ちます。

- 生物学:NF-κBシグナル伝達に関連する細胞応答を調査するために使用できます。

- 医学:抗癌剤としてのその可能性に関する研究が進行中です。

- 産業:その産業用途はまだ生まれています。

科学的研究の応用

- Chemistry: CAY10682 is valuable for studying protein-protein interactions, particularly the p53-Mdm2 complex.

- Biology: It can be used to investigate cellular responses related to NF-κB signaling.

- Medicine: Research on its potential as an anticancer agent is ongoing.

- Industry: Its industrial applications are still emerging.

作用機序

- CAY10682は、p53-Mdm2相互作用を阻害します((±)-nutlin-3と同様)。Ki値は83 nMです。

- また、キナーゼIKKα、IKKβ、およびIKKɛによるIκBαリン酸化を阻害することにより、NF-κB経路の活性化を減少させます .

類似化合物の比較

- CAY10682のユニークさは、p53-Mdm2とNF-κB経路に対する二重の阻害作用にあります。

- 同様の化合物には、p53-Mdm2相互作用も標的とする(±)-nutlin-3が含まれます .

類似化合物との比較

- CAY10682’s uniqueness lies in its dual inhibitory action on p53-Mdm2 and NF-κB pathways.

- Similar compounds include (±)-nutlin-3, which also targets p53-Mdm2 interaction .

特性

IUPAC Name |

4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-5-(3-imidazol-1-ylpropyl)-3-phenyl-4H-pyrrolo[3,4-c]pyrazol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25BrFN5O/c31-24-11-9-23(10-12-24)28-26-27(22-5-2-1-3-6-22)34-37(19-21-7-13-25(32)14-8-21)29(26)30(38)36(28)17-4-16-35-18-15-33-20-35/h1-3,5-15,18,20,28H,4,16-17,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTRUQGSTZSFSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C2C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)Br)CC6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25BrFN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;[5-chloro-2-(5-chloro-4,7-dimethyl-3-sulfonatooxy-1-benzothiophen-2-yl)-4,7-dimethyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592983.png)

![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)

![Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B592987.png)

![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2S,4R,5S,6R)-5-[(2R,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592992.png)

![(1S,3R,6S,8R,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one](/img/structure/B592993.png)